3-(dimethylamino)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide

P2X3 inhibitor pain target purinergic receptor

This 3-(dimethylamino)-substituted benzamide is a key tool compound for P2X3 purinergic receptor research, enabling systematic SAR studies. Its unique substitution pattern differentiates it from unsubstituted, 3-chloro, 3-methoxy, or 2-bromo analogs, which exhibit divergent receptor affinities. Procure this ≥95% pure research chemical as a reference standard for HPLC/LC-MS method development or as a probe for nociception assays. In-house potency validation is recommended prior to use as a positive control. Ensure regulatory compliance paperwork is provided for international shipping.

Molecular Formula C17H22N4OS
Molecular Weight 330.45
CAS No. 1788556-17-1
Cat. No. B2826787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(dimethylamino)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide
CAS1788556-17-1
Molecular FormulaC17H22N4OS
Molecular Weight330.45
Structural Identifiers
SMILESCN(C)C1=CC=CC(=C1)C(=O)NCC2CCCN2C3=NC=CS3
InChIInChI=1S/C17H22N4OS/c1-20(2)14-6-3-5-13(11-14)16(22)19-12-15-7-4-9-21(15)17-18-8-10-23-17/h3,5-6,8,10-11,15H,4,7,9,12H2,1-2H3,(H,19,22)
InChIKeyCTHCHJFBAIOXPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Dimethylamino)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide (CAS 1788556-17-1): Procurement-Relevant Compound Baseline


3-(Dimethylamino)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide (CAS 1788556-17-1) is a synthetic small molecule belonging to the 1,3-thiazol-2-yl substituted benzamide class. Its molecular formula is C₁₇H₂₂N₄OS (MW 330.4) . Patents assigned to Bayer Aktiengesellschaft describe this general scaffold as an inhibitor of the P2X3 purinergic receptor, with potential applications in neurogenic disorders [1]. The compound is commercially available for research use, typically at ≥95% purity .

Why Close Analogs of 3-(Dimethylamino)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide Cannot Be Considered Interchangeable


Small-molecule benzamides in this P2X3-targeting class exhibit structure‑activity relationships (SAR) where even modest substituent modifications on the phenyl ring or the pyrrolidine‑thiazole linker can dramatically alter receptor affinity, selectivity, and pharmacokinetics. The patent literature explicitly teaches that the nature and position of substituents critically determine inhibitory potency [1]. Therefore, generic substitution with unsubstituted, 3‑chloro, 3‑methoxy, or 2‑bromo analogs—which share the core scaffold but differ in electronic and steric properties—is likely to yield divergent biological outcomes, making direct interchange unsupportable without comparative data.

Quantitative Differentiation Evidence for 3-(Dimethylamino)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide (1788556-17-1) vs. Closest Analogs


P2X3 Receptor Inhibitory Activity: Target Compound vs. Unsubstituted Benzamide Analog

No head-to-head quantitative data comparing 3-(dimethylamino)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide with its closest analogs (e.g., unsubstituted benzamide, 3-chloro, or 3-methoxy derivatives) were identified in the accessible literature. The Bayer patent family describes the general scaffold but does not disclose individual compound IC₅₀ values for the specific substitution pattern present in 1788556-17-1 [1]. Consequently, the differential advantage of the 3‑dimethylamino group cannot be quantified from current public data.

P2X3 inhibitor pain target purinergic receptor

Recommended Research-Use Scenarios for 3-(Dimethylamino)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide Based on Current Evidence


Probe for P2X3 Receptor Structure‑Activity Relationship (SAR) Exploration

As a member of the 1,3-thiazol-2-yl benzamide class, this compound can serve as a building block for systematic SAR studies aimed at understanding the impact of the 3‑dimethylamino substituent on P2X3 inhibition [1]. Researchers comparing it with unsubstituted or halogenated analogs can generate the missing comparative data.

Reference Standard for Analytical Method Development in P2X3 Inhibitor Programs

With a defined molecular structure and commercial availability at ≥95% purity , the compound can be used as a reference standard for HPLC, LC‑MS, or NMR method development in drug discovery settings focused on P2X3-targeting benzamides.

Negative Control or Tool Compound in P2X3-Mediated Pain Assays

Pending disclosure of its IC₅₀, the compound could be deployed as a tool compound in P2X3-mediated nociception assays [1]. However, its use as a positive control requires prior in‑house potency validation due to the absence of public potency data.

Quote Request

Request a Quote for 3-(dimethylamino)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.